3-Chloro-4-(trifluoromethyl)phenylacetonitrile
Overview
Description
3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular weight of 219.59 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile can be represented by the InChI code:1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2
. Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a liquid at ambient temperature .Scientific Research Applications
Reactivity Studies and Trimer Formation :An unusual reactivity of a closely related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, was observed, leading to the formation of a trimeric compound. This uncommon reactivity indicates the potential for novel reaction pathways and the formation of complex structures involving 3-Chloro-4-(trifluoromethyl)phenylacetonitrile and related compounds (Stazi et al., 2010).
Mechanism of ANRORC Type Ring Transformation :The compound was involved in the ANRORC type ring transformation mechanism, showing its capacity to participate in complex chemical transformations. This behavior underscores its utility in synthesizing functionalized compounds, possibly paving the way for new materials or pharmaceutical intermediates (Rykowski et al., 2000).
Fluorination and Nuclear Fluorination :The compound’s derivatives were used in fluorination reactions, demonstrating the compound's versatility in introducing fluorine atoms into organic molecules. This property is particularly valuable in the pharmaceutical industry, where fluorination can significantly alter the biological activity of compounds (Stephens & Blake, 2004).
Catalytic Applications :The compound has shown potential in catalytic applications, specifically in the methylation of phenylacetonitrile. The research indicates its utility in catalysis, an essential process in chemical manufacturing, especially in producing pharmaceuticals and fine chemicals (Molleti & Yadav, 2017).
Safety And Hazards
The safety information for 3-Chloro-4-(trifluoromethyl)phenylacetonitrile indicates that it is harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn .
properties
IUPAC Name |
2-[3-chloro-4-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNYZHRYHJFFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)phenylacetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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